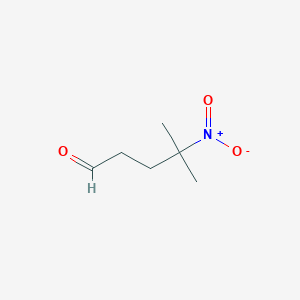
Triacontane-d62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontane-d62 is a deuterium-labeled version of Triacontane . It is often used as a reference standard .
Molecular Structure Analysis
Triacontane-d62 has a linear structure with the formula CD3(CD2)28CD3 . Its molecular weight is 485.20 . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Triacontane-d62 is a solid substance . Its boiling point is 258-259 °C/3 mmHg , and its melting point is 62-67 °C . It’s worth noting that further processing of solid materials may result in the formation of combustible dusts .Wissenschaftliche Forschungsanwendungen
Materials Science: Polymer Research
Triacontane-d62 is utilized in materials science, particularly in the study of polymers. Its stable isotopic labeling makes it an excellent standard for calibrating instruments and verifying the composition of polymeric materials . The precise measurement of molecular weight and the analysis of polymer degradation processes are critical applications in this field.
Environmental Science: Atmospheric Chemistry
In environmental science, Triacontane-d62 aids in understanding atmospheric chemistry. It serves as a tracer to study the semi-volatile organic components of aerosols. These compounds can evaporate and oxidize to form secondary organic aerosols, which are significant in climate modeling and air quality assessments .
Analytical Chemistry: Chromatography
Analytical chemists use Triacontane-d62 as a reference material in chromatography. It helps in the accurate identification and quantification of compounds in complex mixtures. Its stable isotope labeling is crucial for mass spectrometry, providing a way to track chemical transformations and detect impurities with high precision .
Biochemistry: Proteomics
In biochemistry, particularly proteomics, Triacontane-d62 is used as a biochemical tool. It can be employed to understand protein interactions and dynamics within cells. Researchers use it to label proteins or peptides, facilitating the study of their behavior and modifications at the molecular level .
Pharmacology: Drug Development
Triacontane-d62 has applications in pharmacology, especially in the development of new drugs. Its deuterium labeling is used to investigate the pharmacokinetics of drug candidates. This can lead to insights into how drugs are absorbed, distributed, metabolized, and excreted in the body .
Medicine: Diagnostic Imaging
In the medical field, Triacontane-d62 can be used in diagnostic imaging techniques. It can act as a contrast agent in magnetic resonance imaging (MRI) due to its distinct physical properties. This allows for enhanced imaging of biological tissues and improved diagnosis .
Chemical Engineering: Process Monitoring
Chemical engineers can use Triacontane-d62 for process monitoring in industrial settings. It can be added to chemical reactions as an internal standard to monitor reaction progress, yield, and to ensure quality control during the manufacturing of chemical products .
Agriculture: Soil Science
Lastly, in agriculture, particularly soil science, Triacontane-d62 can be used to study soil organic matter and its turnover. It helps in tracing the movement and transformation of organic compounds in the soil, which is vital for understanding nutrient cycling and soil fertility .
Wirkmechanismus
Target of Action
Triacontane-d62 is a deuterium-labeled form of Triacontane It’s worth noting that deuterium-labeled compounds are often used as tracers in the drug development process .
Mode of Action
Deuterium substitution in drug molecules has been known to potentially affect their pharmacokinetic and metabolic profiles . This can lead to changes in the interaction of the drug with its targets.
Biochemical Pathways
The incorporation of stable heavy isotopes like deuterium into drug molecules can influence the drug’s interaction with biochemical pathways .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic behavior of the parent compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triacontane-d62. For instance, the semi-volatile organic component of particles may evaporate with dispersion away from the emission source, creating vapor which may oxidize to form secondary organic aerosol .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-dohexacontadeuteriotriacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTPJDDICSTXJX-NHHWXLSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583745 |
Source


|
| Record name | (~2~H_62_)Triacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triacontane-d62 | |
CAS RN |
93952-07-9 |
Source


|
| Record name | (~2~H_62_)Triacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)